Celtisine

Descripción

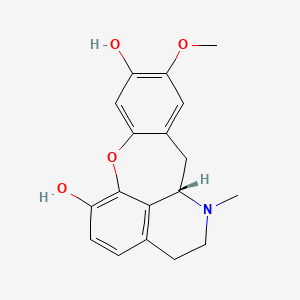

Celtisine is a naturally occurring alkaloid classified within the Cularine group, isolated from the Spanish shrub Sarcocapnos crassifolia . Structurally, it features a tetracyclic skeleton with a distinctive 7-membered oxygen-containing ring, distinguishing it from related alkaloids like Aporphines, which lack this oxygen heterocycle . Pharmacologically, this compound exhibits notable dopamine receptor affinity, making it a candidate for studying neurological disorders such as schizophrenia and Parkinson's disease . Its binding selectivity across dopamine receptor subtypes (e.g., D1, D2, D3) has been explored in preclinical models, though exact subtype preferences remain under investigation .

Propiedades

Número CAS |

91106-25-1 |

|---|---|

Fórmula molecular |

C18H19NO4 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

(10S)-6-methoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene-5,17-diol |

InChI |

InChI=1S/C18H19NO4/c1-19-6-5-10-3-4-13(20)18-17(10)12(19)7-11-8-16(22-2)14(21)9-15(11)23-18/h3-4,8-9,12,20-21H,5-7H2,1-2H3/t12-/m0/s1 |

Clave InChI |

VRFVDWALYCNYTM-LBPRGKRZSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC |

SMILES isomérico |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC |

SMILES canónico |

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)O)OC |

Sinónimos |

celtisine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Celtisine belongs to a broader family of alkaloids with dopamine-modulating properties. Below, we compare its structural, pharmacological, and functional characteristics with key analogues: Cularidine , Breoganine , Phenanthrene Alkaloids , Berberine , and Tetrahydroprotoberberines (THPBs) .

Structural Comparisons

Pharmacological Profiles

Key Research Findings

- This compound vs. THPBs : While both target D2 receptors, THPBs demonstrate superior in vivo antipsychotic activity in rodent models, likely due to enhanced blood-brain barrier penetration . This compound’s oxygen ring may limit bioavailability, necessitating structural optimization.

- This compound vs. Berberine : Berberine’s weak receptor affinity contrasts with its pleiotropic effects (e.g., anti-inflammatory, antimicrobial), whereas this compound’s narrower target profile suggests specificity for dopamine-related pathologies .

- Cularine Group Selectivity: this compound, Cularidine, and Breoganine exhibit overlapping but distinct receptor interactions, highlighting the role of minor structural variations (e.g., hydroxylation, stereochemistry) in modulating selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.